molecular formula C11H7NO3 B2924107 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione CAS No. 855401-44-4

1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione

Cat. No. B2924107
CAS RN: 855401-44-4
M. Wt: 201.181
InChI Key: QBBPNPLZOCHBSW-UHFFFAOYSA-N
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Description

1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione is a chemical compound that has been studied for its potential medicinal properties . It is part of a series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles .


Synthesis Analysis

The synthesis of this compound involves a novel chemical process . An efficient and general approach to oxazino[4,3-a]indole architectures has been described. The addition-cyclization cascade of (1H-indol-2-yl)methanols with vinyl sulfonium salts affords oxazino[4,3-a]indole derivatives in high yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The InChI code for this compound is 1S/C11H7NO3/c13-10-6-12-8-4-2-1-3-7 (8)5-9 (12)11 (14)15-10/h1-5H,6H2 .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . Its molecular weight is 201.18 . More detailed physical and chemical properties can be obtained through further analysis using techniques such as NMR, HPLC, LC-MS, UPLC & more .

Safety and Hazards

The safety information for 1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4H-[1,4]oxazino[4,3-a]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-10-6-12-8-4-2-1-3-7(8)5-9(12)11(14)15-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPNPLZOCHBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)C2=CC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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